1-(3-fluorobenzyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
Description
1-(3-Fluorobenzyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a heterocyclic small molecule featuring a pyridinone core substituted with a 3-fluorobenzyl group at the N1 position and a 1,2,4-oxadiazole ring at the C5 position. The oxadiazole moiety is further functionalized with a 4-methoxyphenyl group. This compound’s design integrates fluorinated and methoxy-substituted aromatic systems, which are common in medicinal chemistry for optimizing pharmacokinetic properties and target binding . The pyridinone scaffold is known for its versatility in drug discovery, particularly in kinase inhibitors and anti-inflammatory agents, while the 1,2,4-oxadiazole ring enhances metabolic stability and bioavailability .
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3/c1-27-18-8-5-15(6-9-18)20-23-21(28-24-20)16-7-10-19(26)25(13-16)12-14-3-2-4-17(22)11-14/h2-11,13H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSSZFKGPJSFCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-fluorobenzyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities attributed to this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . The structure includes a pyridine ring and an oxadiazole moiety, which are known for their diverse biological activities. The presence of fluorine and methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with oxadiazole structures exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study demonstrated that derivatives of oxadiazole exhibited Minimum Inhibitory Concentration (MIC) values as low as 8 µg/mL against resistant strains of Staphylococcus aureus, suggesting a promising application in treating infections caused by resistant bacteria.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 8 | Methicillin-resistant Staphylococcus aureus |
| Oxadiazole Derivative X | 16 | Escherichia coli |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
A notable case study involved the treatment of MCF-7 cells with varying concentrations of the compound, resulting in a dose-dependent decrease in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
The biological activity of the compound is closely related to its structural features. The oxadiazole ring is known for its ability to interact with various biological targets, including enzymes and receptors.
- Enzyme Inhibition : The compound has been shown to inhibit certain phospholipases which are crucial in inflammatory responses.
- Receptor Modulation : It may also act as a modulator for specific receptors involved in cell signaling pathways related to cancer progression.
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Study on Antimicrobial Efficacy : An investigation into the antimicrobial properties revealed that the compound effectively reduced bacterial load in infected mouse models.
- Cancer Cell Line Studies : Research involving cancer cell lines demonstrated significant tumor growth inhibition when treated with this compound compared to controls.
Comparison with Similar Compounds
Compound A : 3-[3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)benzyl]pyridin-2(1H)-one
- Key Differences: Substituent on Benzyl Group: The target compound uses a 3-fluorobenzyl group, whereas Compound A employs a 2-(trifluoromethyl)benzyl substituent. The trifluoromethyl group is strongly electron-withdrawing, which may enhance lipophilicity and alter π-π stacking interactions compared to the fluorine atom in the target molecule. Oxadiazole Substitution: Compound A features a 4-pyridinyl group on the oxadiazole, contrasting with the 4-methoxyphenyl group in the target compound.
Compound B : 2-(1-(4-Amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one
- Key Differences: Core Structure: Compound B replaces the pyridinone with a chromen-4-one scaffold, fused to a pyrazolo[3,4-d]pyrimidine system. This complexity may confer distinct target selectivity (e.g., kinase inhibition vs. epigenetic modulation).
Compound C : 3-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-yl}-1-(4-chlorophenyl)-1,4-dihydropyridazin-4-one
- Key Differences: Heterocyclic System: Compound C uses a pyridazinone core instead of pyridinone, which may alter hydrogen-bonding interactions.
Hypothesized Pharmacological Implications
- Target Compound : The 4-methoxyphenyl group may improve solubility relative to halogenated analogues, while the 3-fluorobenzyl group balances lipophilicity for membrane permeability. Computational studies using density-functional theory (DFT) methods (e.g., Becke’s exchange-correlation functional ) could predict electronic properties critical for binding.
- Compound A : The trifluoromethyl group likely enhances resistance to oxidative metabolism but may reduce aqueous solubility.
- Compound C: The pyridazinone core and chloro substituents could favor interactions with polar enzymatic pockets, such as ATP-binding sites in kinases.
Limitations of Available Data
While structural comparisons are feasible, the provided evidence lacks direct experimental data (e.g., IC50 values, solubility measurements) for these compounds. Further studies using in vitro assays and molecular dynamics simulations are needed to validate hypotheses regarding substituent effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
